GABAA Receptor Binding Affinity Compared to a Structural Analog
The direct target, 2-(3-Methoxy-phenyl)-3-methyl-butylamine, lacks quantitative receptor binding data in primary sources. However, the structurally analogous compound, [(3-Methoxyphenyl)methyl](3-methylbutyl)amine, exhibits weak binding affinity for the GABAA receptor β3 subunit (IC50 = 170,000 nM) [1]. This value serves as a baseline, suggesting the scaffold's engagement with this target is minimal, and any new analog would require verification of significant improvement to be scientifically meaningful.
| Evidence Dimension | Binding affinity (IC50) at human GABAA receptor subunit beta-3 |
|---|---|
| Target Compound Data | Data not available for 2-(3-Methoxy-phenyl)-3-methyl-butylamine |
| Comparator Or Baseline | [(3-Methoxyphenyl)methyl](3-methylbutyl)amine: IC50 = 1.70E+5 nM |
| Quantified Difference | Not calculable; used as a structural class reference point. |
| Conditions | Displacement of [3H]R-(-)-14 from human FLAG-tagged beta3 GABA A receptor expressed in HEK293S cells |
Why This Matters
This provides the only quantifiable reference point for this molecular scaffold's interaction with a CNS target, setting a low affinity baseline for any future comparative binding studies.
- [1] BindingDB. (n.d.). Entry BDBM50395120 (CHEMBL2163549). Affinity Data for Gamma-aminobutyric acid receptor subunit beta-3. View Source
